2-Chloro-4-(methylamino)benzoic acid
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Overview
Description
2-Chloro-4-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 2-position and a methylamino group at the 4-position. This compound is used as a reagent in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylamino)benzoic acid can be achieved through several methods. One common method involves the nitration of 2-chlorotoluene, followed by reduction and subsequent amination to introduce the methylamino group . The final step involves the oxidation of the methyl group to a carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by amination and oxidation. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylamino)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as ammonia, to form 2-amino-4-(methylamino)benzoic acid.
Oxidation and Reduction Reactions: The compound can be oxidized to form different derivatives, or reduced under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C), is used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-4-(methylamino)benzoic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the synthesis of inhibitors for biological targets, such as α4 integrins.
Medicine: It is involved in the development of therapeutic agents and drug candidates.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylamino)benzoic acid involves its interaction with specific molecular targets. For example, when used as an inhibitor, it binds to the active site of the target enzyme or receptor, blocking its activity and thereby exerting its biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic Acid: Similar in structure but lacks the methylamino group.
4-Chloro-2-methylamino-benzoic Acid: Similar but with the chlorine and methylamino groups in different positions.
4-Amino-2-methylbenzoic Acid: Similar but with an amino group instead of a chlorine atom.
Uniqueness
2-Chloro-4-(methylamino)benzoic acid is unique due to the specific positioning of the chlorine and methylamino groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-4-(methylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-10-5-2-3-6(8(11)12)7(9)4-5/h2-4,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELSOKMSAZQJOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301881 |
Source
|
Record name | 2-chloro-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3975-62-0 |
Source
|
Record name | NSC147083 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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